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Compound of Interest

Compound Name: EMD-1204831

Cat. No.: B1192697

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of EMD-1204831, a potent and
selective small molecule inhibitor of the c-Met receptor tyrosine kinase. EMD-1204831 has
been investigated for its potential antineoplastic activities, targeting a key signaling pathway
implicated in tumor growth, proliferation, and metastasis.

Chemical Structure and Properties

EMD-1204831 is a complex heterocyclic molecule belonging to the pyridazinone class of
compounds. Its chemical identity and core physicochemical properties are summarized below.

IUPAC Name: 4-(2-(2-(3-(3-(1-Methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-ylmethyl)-
phenyl)-pyrimidin-5-yloxy)-ethyl)-morpholine[1]

Chemical Formula: C2sH27N703[1]
A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of EMD-1204831.
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Property Value Source
Molecular Weight 473.53 g/mol [1]
Exact Mass 473.2175 [1]

) C: 63.41%; H: 5.75%:; N:
Elemental Analysis [1]
20.71%; O: 10.14%

Appearance Solid [1]

Dry, dark at 0-4°C for short
Storage [1]
term or -20°C for long term

Mechanism of Action and Signaling Pathway

EMD-1204831 is a selective inhibitor of the mesenchymal-epithelial transition factor (c-Met)
receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[2][3]
Aberrant activation of the HGF/c-Met signaling pathway is a key driver in many human cancers,
promoting cell proliferation, survival, migration, and invasion.[4]

EMD-1204831 functions by selectively binding to the c-Met tyrosine kinase, which disrupts the
downstream signal transduction pathways that are mediated by c-Met. This inhibition of
signaling can lead to cell death in tumor cells that overexpress this particular kinase. The
compound has demonstrated potent inhibitory activity against c-Met, with an 1Cso value of 9
nmol/L in enzymatic assays.[2][5] It has shown high selectivity for c-Met when tested against a
large panel of other human kinases.[2][5]

The inhibitory action of EMD-1204831 on the c-Met signaling pathway can be visualized as
follows:
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Caption: EMD-1204831 Inhibition of the c-Met Signaling Pathway.
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Pharmacological Data

EMD-1204831 has been evaluated in various preclinical models to determine its potency and
efficacy. The following table summarizes key pharmacological data.

Cell Line /
Parameter . Value Source
Condition
ICs0 (c-Met Kinase )
o Enzymatic Assay 9 nmol/L [2][5]
Activity)
ICso (c-Met ]
) A549 (HGF-induced) 15 nmol/L [2][6]
Phosphorylation)
ICs0 (c-Met EBC-1 (Ligand-
) ) 12 nmol/L [2]
Phosphorylation) independent)
ICso (Cell Viability) MKN-45 52 nmol/L [6]

Experimental Protocols

This section details generalized methodologies for key experiments relevant to the
characterization of c-Met inhibitors like EMD-1204831.

c-Met In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic
activity of the c-Met kinase domain.

Methodology:[2]

e Reagents: His6-tagged recombinant human c-Met kinase domain, biotinylated poly-Ala-Glu-
Lys-Tyr substrate, 33P-ATP, EMD-1204831, and appropriate buffer solutions.

e Procedure: a. Incubate 20 ng of the c-Met kinase domain and 500 ng of the biotinylated
substrate with or without the test compound (e.g., EMD-1204831) for 90 minutes at room
temperature. b. The incubation is performed in a 100 pL buffer containing 0.3 pCi 33P-ATP,
2.5 pg polyethylene glycol 20,000, and 1% DMSO. c. The reaction measures the transfer of
the 33P-labeled phosphate from ATP to the substrate. d. The amount of incorporated

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1192697?utm_src=pdf-body
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://pubmed.ncbi.nlm.nih.gov/21271866/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://pubmed.ncbi.nlm.nih.gov/21271866/
https://www.benchchem.com/product/b1192697?utm_src=pdf-body
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://www.benchchem.com/product/b1192697?utm_src=pdf-body
https://www.benchchem.com/product/b1192697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

radioactivity is quantified using a flash-plate assay system to determine the level of kinase
inhibition.

Western Blot for c-Met Phosphorylation

This protocol is used to assess the ability of EMD-1204831 to inhibit the autophosphorylation of
c-Met in whole cells.

Methodology:[7][8]

e Cell Culture and Treatment: Plate cells (e.g., A549 or EBC-1) and grow to desired
confluency. Treat cells with varying concentrations of EMD-1204831 for a specified time. For
ligand-dependent models, stimulate with HGF.

o Cell Lysis: Wash cells with cold PBS and lyse with a buffer containing phosphatase and
protease inhibitors to preserve the phosphorylation state of proteins.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

o SDS-PAGE and Transfer: a. Denature protein samples by boiling in SDS-PAGE sample
buffer. b. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF membrane.

e Immunoblotting: a. Block the membrane with 5% w/v BSA in TBST for 1 hour to prevent non-
specific antibody binding. b. Incubate the membrane with a primary antibody specific for
phosphorylated c-Met (e.g., anti-phospho-c-Met Y1234/Y1235) overnight at 4°C. c. Wash the
membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary
antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and
image the blot.

o Normalization: To ensure equal protein loading, strip the membrane and re-probe with an
antibody for total c-Met or a housekeeping protein like GAPDH or [3-actin.
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Caption: General Workflow for a Western Blot Experiment.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability,
proliferation, and cytotoxicity after treatment with EMD-1204831.

Methodology:[5]

Cell Seeding: Seed cells in a 96-well plate at a density of 104-10> cells/well and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of EMD-1204831 and
incubate for a desired period (e.g., 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

¢ Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCI solution) to each well
to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of the resulting solution using a microplate
reader at a wavelength between 550 and 600 nm.

o Data Analysis: The absorbance is directly proportional to the number of viable cells.
Calculate the percentage of cell viability relative to an untreated control to determine the ICso
value of the compound.

Synthesis of Pyridazinone Core Structure

While the precise multi-step synthesis of EMD-1204831 is proprietary, a general method for
creating the pyridazinone core involves the cyclization of B-aroylpropionic acids with hydrazine
hydrate.

General Two-Step Synthesis:[2]
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o Step 1: Friedel-Crafts Acylation: An appropriate aromatic hydrocarbon is acylated with
succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AICI3) to
produce a (-aroylpropionic acid.

o Step 2: Cyclization with Hydrazine: The resulting B-aroylpropionic acid is then treated with
hydrazine hydrate (N2H4-H20). This reaction leads to the cyclization of the intermediate,
forming the 6-aryl-2,3,4,5-tetrahydropyridazin-3-one core structure. Subsequent
functionalization at various positions would be required to complete the synthesis of EMD-
1204831.

Conclusion

EMD-1204831 is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. Its
ability to disrupt key oncogenic signaling pathways has been demonstrated in a variety of
preclinical models. The data and protocols presented in this guide offer a technical foundation
for researchers and professionals involved in the ongoing investigation and development of
targeted cancer therapies. Further studies are warranted to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medkoo.com [medkoo.com]

2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives — Biomedical and
Pharmacology Journal [biomedpharmajournal.org]

e 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com|
¢ 4. broadpharm.com [broadpharm.com]
¢ 5. merckmillipore.com [merckmillipore.com]

¢ 6. Synthesis and biological evaluation of some new pyridazinone derivatives - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1192697?utm_src=pdf-body
https://www.benchchem.com/product/b1192697?utm_src=pdf-body
https://www.benchchem.com/product/b1192697?utm_src=pdf-body
https://www.benchchem.com/product/b1192697?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/26805
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://experiments.springernature.com/articles/10.1007/978-1-0716-4518-5_45
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pubmed.ncbi.nlm.nih.gov/21271866/
https://pubmed.ncbi.nlm.nih.gov/21271866/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 7. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
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Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192697#emd-1204831-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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